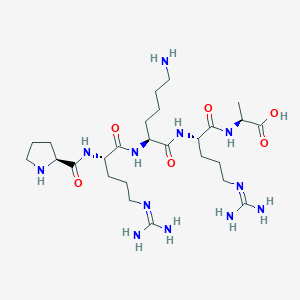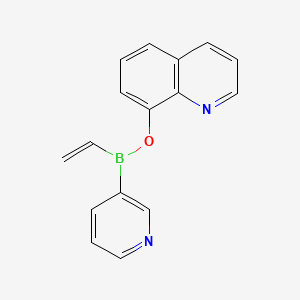
Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester: is a boronic ester compound that has garnered interest in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester typically involves the reaction of boronic acids with alcohols or phenols under specific conditions. One common method is the condensation reaction between boronic acid and the corresponding alcohol or phenol in the presence of a dehydrating agent. The reaction is usually carried out under mild conditions to prevent the decomposition of the boronic ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the ester into different boron-containing species.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates or other reduced boron species .
Scientific Research Applications
Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with diols and other Lewis bases, which allows it to participate in various chemical reactions. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in organic synthesis and biological research.
Methylboronic acid: Known for its applications in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Utilized in the synthesis of polymers and other advanced materials.
Uniqueness: Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester is unique due to its specific structural features, which confer distinct reactivity and stability compared to other boronic esters. Its ability to form stable complexes with various substrates makes it a valuable tool in both synthetic and biological applications .
Properties
CAS No. |
873101-82-7 |
|---|---|
Molecular Formula |
C16H13BN2O |
Molecular Weight |
260.1 g/mol |
IUPAC Name |
ethenyl-pyridin-3-yl-quinolin-8-yloxyborane |
InChI |
InChI=1S/C16H13BN2O/c1-2-17(14-8-5-10-18-12-14)20-15-9-3-6-13-7-4-11-19-16(13)15/h2-12H,1H2 |
InChI Key |
OJRWODKWIZUETD-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C)(C1=CN=CC=C1)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


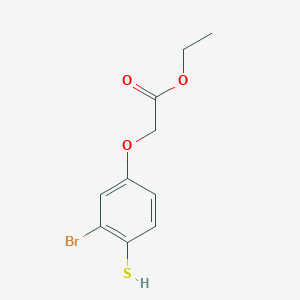
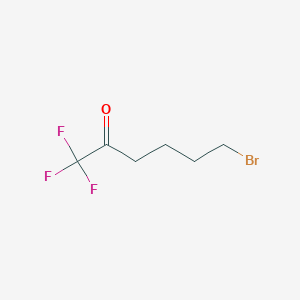

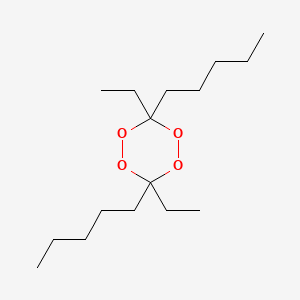
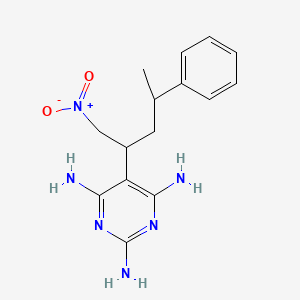

![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
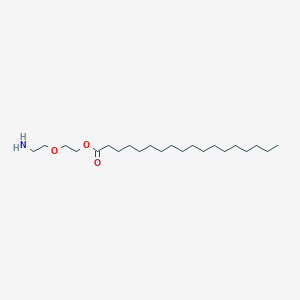
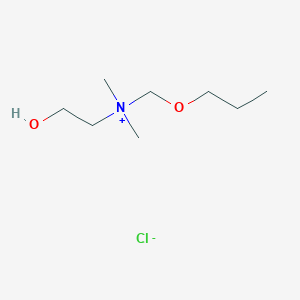

![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)

